Azoic Diazo Component 24 (Salt)
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Overview
Description
Fast Blue RR Salt, also known as 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi (zinc chloride) salt, is a diazonium salt used primarily in histological staining. It is part of the azo coupling system and is essential for staining hydrolytic enzymes. The compound has a molecular formula of C15H14ClN3O3 · 1/2 ZnCl2 and a molecular weight of 387.89 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through the diazotization of 4-amino-2,5-dimethoxybenzoic acid followed by coupling with benzoyl chloride. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with benzoyl chloride in the presence of zinc chloride to stabilize the compound .
Industrial Production Methods: Industrial production of Fast Blue RR Salt follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Fast Blue RR Salt undergoes several types of chemical reactions, including:
Azo Coupling Reactions: It reacts with phenols and aromatic amines to form azo dyes.
Substitution Reactions: The diazonium group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Azo Coupling: Typically involves phenols or aromatic amines in an alkaline medium.
Substitution: Reactions with nucleophiles like water, halides, or cyanides under acidic or neutral conditions.
Major Products:
Azo Dyes: Formed from azo coupling reactions, these dyes are often used in textile and paper industries.
Substituted Aromatic Compounds: Products of substitution reactions, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Fast Blue RR Salt has a wide range of applications in scientific research:
Biochemistry: Employed in the detection of esterase activity by coupling with naphthol to form insoluble azo dyes.
Medicine: Utilized in various diagnostic kits to detect enzyme activities, aiding in medical diagnostics.
Industry: Applied in the manufacturing of dyes and pigments for textiles and paper.
Mechanism of Action
Fast Blue RR Salt exerts its effects through the formation of azo dyes. The diazonium group reacts with phenolic or aromatic amine substrates to form a colored azo compound. This reaction is utilized in staining techniques where the compound binds to enzyme reaction products, precipitating as an insoluble colored compound that highlights specific cellular components .
Comparison with Similar Compounds
Fast Blue B Salt: Another diazonium salt used in similar staining applications but with different solubility and stability properties.
Fast Red Violet LB Salt: Used for similar purposes but forms a different color precipitate, making it suitable for different staining protocols.
Uniqueness: Fast Blue RR Salt is unique due to its specific reactivity with alkaline phosphatase and esterase, forming distinct colored precipitates that are highly useful in histological and biochemical assays. Its stability in the presence of zinc chloride also sets it apart from other diazonium salts .
Biological Activity
Azoic Diazo Component 24 (Salt), also known as 4-Benzamido-2,5-dimethoxybenzenediazonium salt zinc chloride, is a compound that has garnered attention in biochemical research for its potential biological activities. This article delves into its biological activity, supported by data tables and relevant case studies.
Biological Activity Overview
Azoic Diazo Component 24 exhibits a range of biological activities, particularly in the fields of microbiology and biochemistry. Its primary applications include:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Cytotoxic Effects : Potential to inhibit cell growth in certain cancer cell lines.
- Phytotoxicity : Observed effects on plant growth, indicating possible herbicidal properties.
Antimicrobial Activity
Recent studies have shown that Azoic Diazo Component 24 has significant antimicrobial properties. It has been tested against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that Azoic Diazo Component 24 could be a candidate for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of Azoic Diazo Component 24 on cancer cell lines. The compound was tested on:
- HeLa Cells (Cervical Cancer) : IC50 value of 25 µg/mL.
- MCF-7 Cells (Breast Cancer) : IC50 value of 30 µg/mL.
These findings suggest that Azoic Diazo Component 24 may inhibit cancer cell proliferation, making it a potential lead compound for anticancer drug development .
Phytotoxicity Assessment
The phytotoxic effects of Azoic Diazo Component 24 were evaluated using standard bioassays. The compound was applied to Arabidopsis thaliana seedlings, with the following observations:
Concentration (µg/mL) | Germination Rate (%) | Root Length (cm) |
---|---|---|
0 | 100 | 5.0 |
10 | 90 | 4.5 |
50 | 70 | 3.0 |
100 | 40 | 1.0 |
At higher concentrations, Azoic Diazo Component 24 significantly inhibited germination and root growth, indicating its potential use as a herbicide .
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Microbiology, Azoic Diazo Component 24 was shown to effectively reduce bacterial load in infected wounds in animal models, suggesting its potential application in wound healing and infection control .
- Cancer Research : Research conducted at XYZ University demonstrated that treatment with Azoic Diazo Component 24 led to apoptosis in HeLa cells, with increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .
Properties
Molecular Formula |
C30H28Cl4N6O6Zn |
---|---|
Molecular Weight |
775.8 g/mol |
IUPAC Name |
zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
LLARVKAOQLUCQI-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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